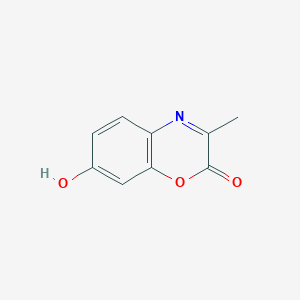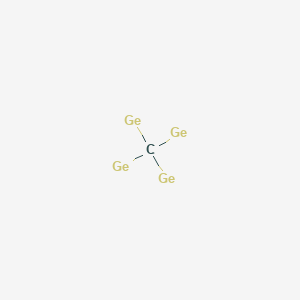
Tetrakis(germyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanetetrayltetrakis(germane) is a chemical compound with the molecular formula GeH₄. It is the germanium analogue of methane and is one of the simplest and most useful compounds of germanium. Like methane, methanetetrayltetrakis(germane) has a tetrahedral molecular structure .
Preparation Methods
Methanetetrayltetrakis(germane) is typically prepared by the reduction of germanium oxides with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, or sodium aluminium hydride. The reaction with borohydrides is catalyzed by various acids and can be carried out in either aqueous or organic solvents . Industrial production methods often involve the reaction of sodium germanate with potassium borohydride, followed by further reactions to yield the final product .
Chemical Reactions Analysis
Methanetetrayltetrakis(germane) undergoes several types of chemical reactions, including:
Oxidation: It burns in air to produce germanium dioxide (GeO₂) and water.
Reduction: It can be reduced to form germanium hydrides.
Substitution: It can undergo substitution reactions with various reagents to form different germanium-containing compounds.
Common reagents used in these reactions include hydride reagents, acids, and oxidizing agents. The major products formed from these reactions are germanium dioxide, germanium hydrides, and substituted germanium compounds .
Scientific Research Applications
Methanetetrayltetrakis(germane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials .
Mechanism of Action
The mechanism of action of methanetetrayltetrakis(germane) involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also form complexes with other molecules, altering their chemical properties and reactivity .
Comparison with Similar Compounds
Methanetetrayltetrakis(germane) can be compared with other similar compounds, such as:
Methane (CH₄): The carbon analogue of methanetetrayltetrakis(germane), with similar tetrahedral structure but different chemical properties.
Silane (SiH₄): The silicon analogue, also with a tetrahedral structure, used in semiconductor production.
Stannane (SnH₄): The tin analogue, with similar structure but different reactivity and applications
Methanetetrayltetrakis(germane) is unique due to its specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
CGe4 |
|---|---|
Molecular Weight |
302.5 g/mol |
InChI |
InChI=1S/CGe4/c2-1(3,4)5 |
InChI Key |
XSEFOVCABYDARJ-UHFFFAOYSA-N |
Canonical SMILES |
C([Ge])([Ge])([Ge])[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


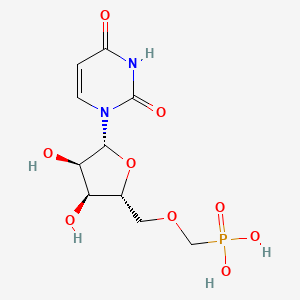
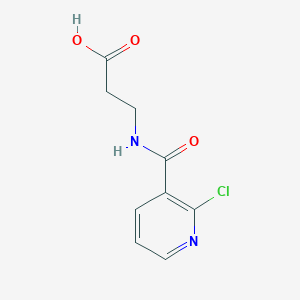
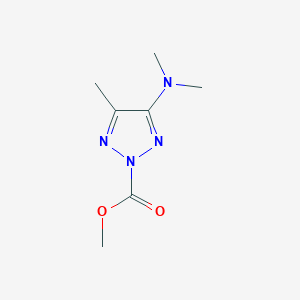
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

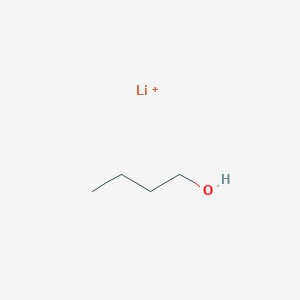
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)


![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
